molecular formula C18H12ClF2NO4 B12121723 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12121723
M. Wt: 379.7 g/mol
InChI Key: IJBYKLRYIVHNQP-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chromene core, a carboxamide group, and difluoromethoxy and chloro substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the Chloro and Difluoromethoxy Groups: The chloro and difluoromethoxy groups can be introduced through halogenation and nucleophilic substitution reactions, respectively. For example, chlorination can be achieved using reagents like thionyl chloride, while difluoromethoxylation can be performed using difluoromethyl ethers.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as reducing a carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound can be investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxyphenyl group but lacks the chromene core and carboxamide group.

    6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide: This compound has a similar structure but includes a nicotinamide moiety instead of the chromene core.

Uniqueness

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H12ClF2NO4

Molecular Weight

379.7 g/mol

IUPAC Name

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO4/c1-9-6-15-12(7-13(9)19)14(23)8-16(26-15)17(24)22-10-2-4-11(5-3-10)25-18(20)21/h2-8,18H,1H3,(H,22,24)

InChI Key

IJBYKLRYIVHNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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